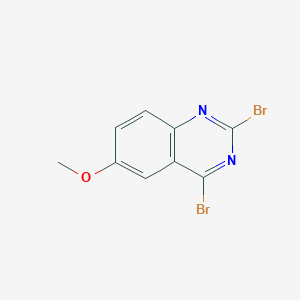

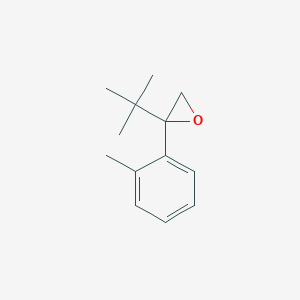

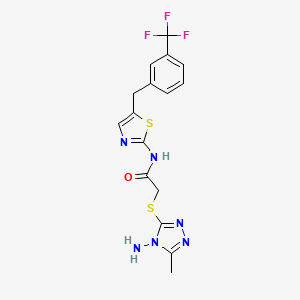

![molecular formula C21H18FN5O3 B2542607 N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide CAS No. 899967-52-3](/img/structure/B2542607.png)

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide is a derivative of the pyrazolopyrimidine class, which is known for its diverse pharmacological activities. Although the specific compound is not directly studied in the provided papers, closely related compounds have been synthesized and evaluated for their biological activities, such as anti-amoebic properties and potential as antipsychotic agents . These compounds are characterized by a pyrazolopyrimidine core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyrimidine ring.

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions that may include the formation of the core pyrazolopyrimidine structure followed by various functionalization reactions. For instance, the synthesis of novel pyrazolo[1,5-a]pyrimidines as translocator protein ligands involved the preparation of fluoroalkyl- and fluoroalkynyl- analogues from a common iodinated intermediate via Sonogashira coupling reactions . These synthetic routes are often designed to introduce specific substituents that can enhance the binding affinity to target proteins or improve pharmacokinetic properties.

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is characterized by the presence of the pyrazolopyrimidine core, which can influence the electronic structure and reactivity of the molecule. Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT) and Hartree-Fock (HF) methods, can provide insights into the electronic structure, including molecular electrostatic potentials (MEP) and the energy gap between the highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO) . A small HOMO-LUMO energy gap suggests that the molecule is chemically reactive, which is important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of pyrazolopyrimidine derivatives can be inferred from their electronic structure. The small HOMO-LUMO gap indicates a tendency for charge exchange within the molecule, which can facilitate interactions with biological targets or other molecules . Additionally, the presence of various functional groups, such as the fluoroalkyl and fluoroalkynyl groups in the synthesized TSPO ligands, can participate in chemical reactions that are crucial for the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. These properties are critical for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). The introduction of fluorine atoms, as seen in the fluoroalkyl and fluoroalkynyl analogues, can significantly affect these properties by increasing lipophilicity and potentially enhancing the ability of the compounds to cross biological membranes .

Applications De Recherche Scientifique

Neuroinflammation Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide, were synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), recognized as an early biomarker of neuroinflammatory processes. These compounds displayed subnanomolar affinity for TSPO, comparable to that of the parent molecule. Radiolabeling with fluorine-18 and subsequent in vivo positron emission tomography (PET) imaging in a rodent model of neuroinflammation confirmed their potential as in vivo PET-radiotracers, specifically highlighting their brain uptake and local accumulation in neuroinflammatory lesions (Damont et al., 2015).

Imaging Translocator Protein (TSPO) with PET

Another study focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, showcasing the compound's utility in designing fluorine-18 labeled compounds for in vivo imaging of TSPO, aiding in the study of neuroinflammatory processes across various neurological disorders (Dollé et al., 2008).

Peripheral Benzodiazepine Receptor Study

Research on substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines aimed at studying the peripheral benzodiazepine receptor (PBR) using positron emission tomography (PET) revealed compounds with high in vitro affinity and selectivity for PBRs, suggesting their usefulness in evaluating PBR expression in neurodegenerative disorders through imaging techniques (Fookes et al., 2008).

Propriétés

IUPAC Name |

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-(4-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O3/c1-13-3-6-16(9-14(13)2)27-20-18(10-24-27)21(29)26(12-23-20)25-19(28)11-30-17-7-4-15(22)5-8-17/h3-10,12H,11H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEBXQCPNAWICZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)COC4=CC=C(C=C4)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenoxy)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

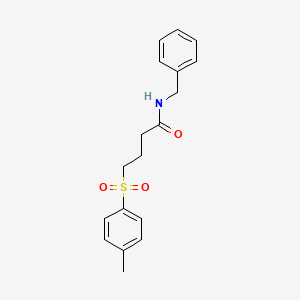

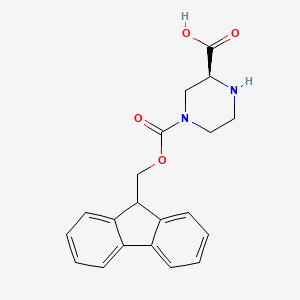

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2542524.png)

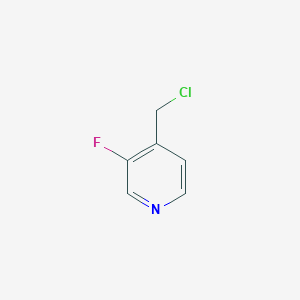

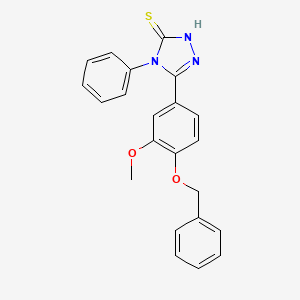

![5-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2542527.png)

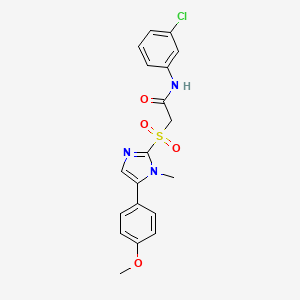

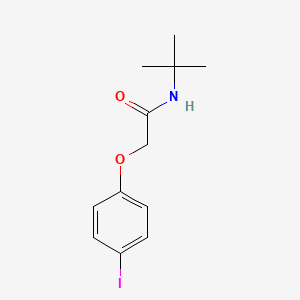

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2542531.png)

![5-hydroxy-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)nicotinamide](/img/structure/B2542539.png)

![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2542547.png)